1-Benzyl-4-(benzylamino)pyrrolidin-2-one
Description
Pyrrolidinone Derivatives as Privileged Scaffolds in Modern Drug Discovery
The pyrrolidinone ring, a five-membered lactam, is a cornerstone in the architecture of many biologically active compounds. uran.ua This scaffold is considered "privileged" in drug discovery because its derivatives have shown a remarkable ability to bind to a wide array of biological targets with high affinity and specificity. The inherent features of the pyrrolidinone nucleus, such as its chirality, rigidity, and capacity to engage in hydrogen bonding, make it an ideal foundation for developing therapeutic agents. nih.gov
The versatility of the pyrrolidinone scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. uran.ua Derivatives of this structure are prominent in various therapeutic classes, including the well-known "racetam" family of nootropic agents, which are investigated for their cognitive-enhancing effects. uran.ua The presence of the γ-lactam skeleton is a key feature in many natural and synthetic molecules, including approved drugs, highlighting its significance in pharmacology. nih.govmdpi.com
Table 1: Examples of Bioactive Pyrrolidinone Derivatives
| Compound Family | Therapeutic Area | Key Structural Feature |
|---|---|---|
| Racetams (e.g., Piracetam) | Nootropics | 2-Oxopyrrolidine base |
| Histone Deacetylase (HDAC) Inhibitors | Oncology | 1,5-diarylpyrrolidin-2-ones |
| Cannabinoid Receptor 1 (CB1) Inhibitors | Metabolic Disorders | 1,5-diarylpyrrolidin-2-ones |
The Chemical Significance of Benzyl (B1604629) and Benzylamino Moieties in Bioactive Compounds
The incorporation of benzyl and benzylamino groups into molecular scaffolds is a widely used strategy in medicinal chemistry to enhance biological activity. The benzyl group, consisting of a benzene (B151609) ring attached to a CH₂ group, can significantly influence a molecule's properties. It can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov The presence of a benzyl group on the nitrogen atom of a heterocyclic ring, as seen in many neuroleptic and antimicrobial agents, often enhances potency and modulates selectivity. nih.govresearchgate.net
Similarly, the benzylamino moiety combines the structural features of a benzyl group and an amine. This functional group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. The benzylamine (B48309) structure is found in a range of bioactive compounds and its substitution pattern can be tailored to optimize affinity for specific receptors. nih.gov For instance, in the development of neuroleptic agents, benzamides derived from 1-benzyl-3-aminopyrrolidine have demonstrated potent activity. nih.gov
Overview of 1-Benzyl-4-(benzylamino)pyrrolidin-2-one's Architectural Features and Research Interest
This compound is a distinct molecule that integrates the pyrrolidinone core with two benzyl-containing functional groups at different positions. Its architecture can be dissected into three key components:
A Pyrrolidin-2-one Core: This central scaffold provides a rigid, chiral framework.
A 1-Benzyl Group: The benzyl group attached to the lactam nitrogen (N-1 position) enhances lipophilicity, which can influence the molecule's ability to cross cellular membranes, including the blood-brain barrier.
A 4-Benzylamino Group: The benzylamino substituent at the C-4 position introduces an additional aromatic ring and a secondary amine, offering sites for hydrogen bonding and further hydrophobic interactions.
The specific arrangement of these groups creates a three-dimensional structure with defined steric and electronic properties that can be recognized by biological targets. Research interest in this compound and its close analogues is often linked to the field of nootropics and neuroprotective agents. It is a structural analogue of nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidin-2-one), a nootropic agent known to act as a muscarinic M1 receptor agonist. uran.uawikipedia.orgncats.io The primary structural difference is the presence of a second benzyl group on the amino function at the 4-position. The potential for this modification to alter receptor affinity, selectivity, and pharmacokinetic profile drives the scientific inquiry into compounds like this compound. uran.uaresearchgate.net
Table 2: Structural Comparison of Related Compounds
| Compound Name | IUPAC Name | Key Substituent at C4-position | Primary Research Area |
|---|---|---|---|
| This compound | This compound | Benzylamino | (Predicted) Nootropic, Neuroprotection |
| Nebracetam | 4-(Aminomethyl)-1-benzylpyrrolidin-2-one | Aminomethyl | Nootropic, M1 Agonist |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(benzylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18-11-17(19-12-15-7-3-1-4-8-15)14-20(18)13-16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFPCNVJJUDZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationships Sar and Rational Design in 1 Benzyl 4 Benzylamino Pyrrolidin 2 One Chemistry
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional arrangement of a molecule is paramount to its interaction with biological targets. For pyrrolidine (B122466) derivatives, the non-planar nature of the five-membered ring, which undergoes a phenomenon known as "pseudorotation," allows it to adopt various conformations. nih.gov This flexibility, combined with the stereochemistry at its chiral centers, can significantly influence the molecule's biological profile. nih.gov The spatial orientation of substituents dictates how the molecule fits into a receptor's binding pocket or the active site of an enzyme. nih.gov Stereochemistry has a profound impact on a drug's action, affecting everything from target binding to metabolic pathways. nih.gov
In one study of related benzamide (B126) compounds, X-ray crystallography revealed that a potent derivative adopts a specific solid-state conformation where a 4-fluorobenzyl group is folded over the salicylamide (B354443) moiety, indicating a defined spatial arrangement is crucial for its activity. nih.gov
Since biological systems are inherently chiral, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties. nih.gov It is a fundamental principle that the R- and S-enantiomers of a chiral compound should be considered as distinct chemical entities. nih.govresearchgate.net The differential activity is due to the fact that only one enantiomer may fit correctly into the specific three-dimensional binding site of a biological target, such as a receptor or enzyme. nih.gov
For derivatives of the pyrrolidine scaffold, stereochemistry is often a key determinant of potency. nih.gov Research into related N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides as dopamine (B1211576) D-2 receptor antagonists found that the biological affinity was almost exclusively confined to the R enantiomer. nih.gov Similarly, in the development of potential nootropic agents based on the 1-benzyl-pyrrolidin-2-one framework, synthetic strategies have focused specifically on producing the R enantiomer at the 4-position, suggesting its importance for the desired cognitive-enhancing effects. nih.gov
| Compound Class | Target | More Active Enantiomer | Key Finding |
|---|---|---|---|
| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D-2 Receptor | R-enantiomer | The affinity for the receptor was found to be confined almost exclusively to the R enantiomer. nih.gov |
| 3-Br-Acivicin Analogues | Plasmodium falciparum | (5S, αS) - "Natural" configuration | Compounds with the natural stereochemistry were significantly more active as antimalarial agents than other stereoisomers. nih.gov |
| 1-benzyl-4-(triazolyl)pyrrolidin-2-ones | Nootropic Activity | R-enantiomer | Synthetic efforts were focused on the R-enantiomer at the C4 position for potential nootropic effects. nih.gov |
The conformation of a molecule is stabilized by a network of intramolecular interactions, which can include hydrogen bonds, van der Waals forces, and π-stacking. These non-covalent interactions can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. mdpi.com In certain pyrrolidine derivatives, a cis-configuration of substituents can force two phenyl rings into a close, face-to-face stacked arrangement, a conformation that was found to be beneficial for specific receptor interactions. nih.gov
Substituent Effects on the Pyrrolidin-2-one Ring and their Pharmacological Implications
SAR studies have demonstrated that the nature and position of substituents are critical. In a series of pyrrolidine sulfonamides, the introduction of fluorophenyl groups at the C-3 position resulted in superior in vitro potency. nih.gov The diverse pharmacological activities reported for pyrrolidine-2-one derivatives, including antibacterial, anticancer, and anticonvulsant effects, are largely driven by the variety of substituents attached to the core ring structure. rdd.edu.iq In a series of pyrrolidine-2,3-diones, an electron-withdrawing nitro group on an N-1 phenyl substituent was found to enhance inhibitory activity against inducible nitric oxide synthase (iNOS), likely by optimizing hydrogen bonding interactions with the target enzyme. beilstein-journals.org
The Influence of the 1-Benzyl Moiety on Receptor Interaction and Enzymatic Inhibition
The N-1 benzyl (B1604629) group is a common feature in many biologically active pyrrolidinone derivatives and plays a significant role in their interaction with biological targets. In the context of acetylcholinesterase (AChE) inhibitors based on a related piperidine (B6355638) scaffold, the 1-benzyl group is a key component of the pharmacophore responsible for binding to the enzyme. nih.gov
Modification of this moiety is a common strategy for optimizing activity. In the development of nootropic agents based on nebracetam (B40111), the introduction of various substituents onto the 1-benzyl ring was a primary method for modulating activity. uran.ua Similarly, studies on benzimidazole-based inhibitors found that a range of substitutions on the N-1 benzyl group led to more potent compounds. nih.gov However, the influence of this group can be complex; in one study, the insertion of an additional benzyl group into the N-1 side chain of a different class of compounds led to a reduction in activity, indicating that the size and conformation of this moiety must be carefully controlled. researchgate.net
Rational Modification of the 4-(Benzylamino) Group for Optimized Potency and Selectivity
The 4-(benzylamino) group is a critical site for modification to tune the potency and selectivity of these compounds. Rational drug design often involves replacing or altering this group to explore new interactions with the target or to improve physicochemical properties. In the search for novel nootropic agents, the entire 4-(benzylamino) moiety has been replaced with more complex heterocyclic systems, such as 1,2,4-triazoles, leading to new lead compounds. nih.govnuph.edu.ua
Fine-tuning the existing benzylamino group is another productive strategy. In a series of kinase inhibitors, adding electron-withdrawing or electron-donating substituents to the benzyl portion of the benzylamino group was shown to maintain or improve inhibitory activity against the CSNK2A protein. mdpi.com Similarly, the development of potent STAT6 inhibitors involved the synthesis of a library of derivatives with modifications to the 4-benzylamino group, highlighting its importance for achieving high potency. nih.gov
| Modification Strategy | Target Class | Example | Outcome |
|---|---|---|---|
| Complete Replacement | Nootropics | Replacing the benzylamino group with a sulfonylidene-triazole moiety. nuph.edu.ua | Identification of new potential nootropic agents. nih.gov |
| Substituent Addition | Kinase Inhibitors (CSNK2A) | Adding electron-withdrawing or -donating groups to the benzyl ring. mdpi.com | Maintained or improved kinase inhibition potency. mdpi.com |
| Substituent Addition | STAT6 Inhibitors | Synthesizing derivatives with various substitutions on the benzylamino group. nih.gov | Discovery of potent and orally bioavailable inhibitors. nih.gov |
| Structural Variation | Anti-Alzheimer's Agents | Developing 1-benzylamino-2-hydroxyalkyl derivatives. nih.gov | Creation of multifunctional agents targeting butyrylcholinesterase and β-secretase. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Key Molecular Descriptors
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov This approach allows for the prediction of the activity of new compounds and provides insight into the molecular properties that are most important for bioactivity. nih.gov
A QSAR study was performed on a series of 33 antiarrhythmic agents with a 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one structure, which is closely related to the title compound. nih.govresearchgate.net The resulting model was able to explain up to 91% of the variance in the observed biological activity. nih.gov The statistical analysis revealed that the antiarrhythmic activity was primarily dependent on two key molecular descriptors:
PCR (Principal Component Regression) descriptors: These are derived from statistical analysis of a large number of calculated molecular properties and can encapsulate electronic, steric, and hydrophobic information.
JGI4 (a topological descriptor): This descriptor encodes information about the molecule's topology (how atoms are connected) and is related to molecular size and shape. nih.gov
| Descriptor Type | Descriptor Name | Information Encoded |
|---|---|---|
| Physicochemical | logP | Hydrophobicity/Lipophilicity, related to membrane permeability. nih.gov |
| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability, related to steric interactions. nih.gov |
| Structural | Molecular Weight (MW) | Size of the molecule, can influence diffusion and binding. nih.gov |
| Topological | JGI4 | Mean topological charge index of order 4, relates to molecular shape and branching. nih.gov |
| Statistical | PCR Descriptors | Combined electronic, steric, and hydrophobic properties from principal component analysis. nih.gov |
Mechanisms of Biological Action of 1 Benzyl 4 Benzylamino Pyrrolidin 2 One Derivatives
Elucidation of Specific Molecular Targets and Binding Dynamics
Derivatives of the 1-benzylpyrrolidin-2-one scaffold have been shown to interact with a range of specific biological targets, including enzymes and receptors. The nature of these interactions, whether inhibitory, activating, agonistic, or antagonistic, dictates the ultimate pharmacological effect.
Enzyme inhibition is a key mechanism through which many pyrrolidine-based compounds exert their effects. Inhibition can be either reversible or irreversible. libretexts.org Reversible inhibitors, which bind non-covalently, can be competitive, where the inhibitor mimics the substrate and competes for the active site, or noncompetitive, where the inhibitor binds to a different site on the enzyme. libretexts.org Irreversible inhibitors, by contrast, typically form a strong, covalent bond with the enzyme, permanently inactivating it. libretexts.org
While direct studies on 1-benzyl-4-(benzylamino)pyrrolidin-2-one are specific, research on structurally related compounds provides insight. For instance, Ketorolac, which contains a pyrrolo-pyrrolidine structure, demonstrates anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. researchgate.net It shows a preference for COX-1 over COX-2. researchgate.net Another example is the antibiotic action of penicillin, which involves the irreversible inhibition of the bacterial enzyme D-D transpeptidase, crucial for cell wall synthesis. libretexts.org
Table 1: Enzyme Inhibition Data for Related Pyrrolidine (B122466) Derivatives
| Compound | Target Enzyme | Inhibition Type | Potency (IC₅₀) |
|---|---|---|---|
| Ketorolac | COX-1 | Reversible | 0.02 µM researchgate.net |
| Ketorolac | COX-2 | Reversible | 0.12 µM researchgate.net |
This table is interactive. Click on the headers to sort the data.
The interaction of 1-benzylpyrrolidin-2-one derivatives with various receptors is a primary determinant of their biological action. These compounds have been investigated as antagonists and agonists for several receptor types.
Dopamine (B1211576) D2 Receptors: A series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been identified as potent dopamine D-2 receptor antagonists. nih.gov The binding affinity is highly stereoselective, confined to the R enantiomer. nih.gov Certain substitutions, such as a 2,3-dimethoxy pattern on the benzamide (B126) ring or a 5,6-dimethoxy grouping on a salicylamide (B354443) ring, resulted in particularly high potency, with IC₅₀ values around 1 nM for inhibiting the binding of [³H]spiperone to rat striatal D-2 receptors. nih.gov
Muscarinic M1 Receptors: Nebracetam (B40111), which is 4-(aminomethyl)-1-benzylpyrrolidin-2-one, acts as a nootropic M1-muscarinic agonist. uran.ua Its mechanism is associated with cholinergic neurotransmission. uran.ua
Nociceptin/Orphanin FQ (NOP) Receptors: A derivative, 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, functions as a pure antagonist at native NOP receptors in the ventrolateral periaqueductal gray (vlPAG). nih.gov It competitively attenuates the G-protein-coupled inwardly rectifying potassium (GIRK) current induced by the NOP receptor agonist N/OFQ. nih.gov
Table 2: Receptor Binding Affinity of 1-Benzylpyrrolidine Derivatives
| Derivative Class | Receptor Target | Action | Affinity (IC₅₀) |
|---|---|---|---|
| Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 | Antagonist | ~1 nM nih.gov |
This table is interactive. Click on the headers to sort the data.
Modulation of Intracellular Biochemical Pathways
The binding of these derivatives to their molecular targets initiates changes in intracellular signaling pathways. For example, the M1-muscarinic agonist activity of Nebracetam leads to a rise in intracellular Ca²⁺ concentration, with an EC₅₀ of 1.59 mM for this effect. uran.ua This modulation of calcium levels is a common downstream effect of G-protein coupled receptor activation and can influence a wide array of cellular processes, including neurotransmitter release and gene expression. The interaction of these compounds with target receptors can modulate the excitation or inhibition of neurotransmitters and postsynaptic signals, particularly within cholinergic and glutamatergic systems. uran.ua
High-Resolution Insights into Molecular Interactions at the Active Site
Understanding the precise interactions between a ligand and its binding site is crucial for rational drug design. Techniques like X-ray crystallography provide high-resolution data on these molecular interactions.
The binding of a ligand to a receptor or enzyme active site is often not a simple lock-and-key mechanism but can induce conformational changes in both the ligand and the protein. nih.gov For example, the crystal structure of one potent N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative revealed a solid-state conformation where the 4-fluorobenzyl group is folded over the salicylamide moiety. nih.gov This specific conformation is likely crucial for its high-affinity binding to the dopamine D-2 receptor. Furthermore, for muscarinic receptors, the contraction of a large extracellular vestibule is suggested to be a key feature of receptor activation by nootropic molecules, indicating a significant conformational change upon ligand binding. uran.ua
Pharmacological Activities and Preclinical Therapeutic Potential of 1 Benzyl 4 Benzylamino Pyrrolidin 2 One
Neuropharmacological and Central Nervous System (CNS) Activities
Derivatives of the 1-Benzyl-4-(benzylamino)pyrrolidin-2-one scaffold have demonstrated significant effects on the central nervous system, suggesting a potential for developing novel treatments for a range of neurological and neurodegenerative disorders.
Antiseizure and Anticonvulsant Efficacy in Preclinical Models
A notable derivative, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as AS-1, has shown a wide spectrum of anticonvulsant activity. nih.gov In preclinical studies, this compound demonstrated potent protection in various acute seizure models in mice, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (s.c. PTZ), and 6-Hz tests. nih.gov The efficacy of AS-1 in these models suggests its potential as a broad-spectrum antiepileptic agent, effective against different types of seizures. nih.gov Further studies on AS-1 have explored its activity in models of drug-resistant epilepsy, such as the 6-Hz (44 mA) test, where it also showed potent protection. nih.gov
Table 1: Anticonvulsant Activity of a this compound Derivative (AS-1) in Mice
| Seizure Model | ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | Data not specified |
| Subcutaneous Pentylenetetrazole (s.c. PTZ) | Data not specified |
| 6-Hz (32 mA) | Data not specified |
| 6-Hz (44 mA) | Data not specified |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.
Cholinesterase Inhibition (AChE and BChE) for Neurodegenerative Disorders
Structurally related compounds, such as benzylpiperidine derivatives, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. For instance, a series of benzylpiperidin-4-yl-linked benzylamino benzamides were identified as dual inhibitors of both AChE and BChE. nih.gov One of the most potent compounds in this series, a 3,5-dimethoxy benzyl (B1604629) aminobenzamide derivative, exhibited significant inhibitory activity against both enzymes. nih.gov Kinetic studies revealed a mixed-type and noncompetitive mode of inhibition for AChE and BChE, respectively. nih.gov This dual inhibition is considered a promising therapeutic strategy for Alzheimer's disease. nih.gov
Table 2: Cholinesterase Inhibitory Activity of a Structurally Related Benzylamino Benzamide (B126) Derivative
| Enzyme | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | 0.61 |
| Butyrylcholinesterase (BChE) | 2.04 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Modulation of Glutamate (B1630785) Transporters (e.g., EAAT2 Positive Allosteric Modulation)
The derivative (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, the R-enantiomer of AS-1, has been identified as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). acs.org EAAT2 is a crucial glutamate transporter in the brain, responsible for clearing excess glutamate from the synapse and preventing excitotoxicity, a process implicated in seizures and neuronal damage. nih.govmdpi.com In vitro studies demonstrated that this compound enhances glutamate uptake in cells expressing EAAT2. acs.org This modulation of EAAT2 presents a novel mechanism of action for antiseizure drugs and suggests a potential therapeutic avenue for epilepsy and other conditions associated with glutamate dysregulation. acs.org
Neuroprotective Effects and Amelioration of Cognitive Dysfunction
The broader class of pyrrolidine-2-one derivatives has been studied for its neuroprotective capabilities. Research has shown that novel derivatives can ameliorate cognitive deficits in animal models. nih.gov For example, in mice with scopolamine-induced cognitive impairment, treatment with certain pyrrolidine-2-one derivatives led to improvements in learning and memory. nih.gov These effects were comparable to the established Alzheimer's drug, donepezil. nih.gov The observed neuroprotective effects are often linked to the antioxidant and anti-inflammatory properties of these compounds. nih.govresearchgate.net Another related compound, nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidin-2-one), has been noted for its potential to improve learning and memory in patients with dementia. uran.ua
Anti-Amyloid-beta (Aβ) Aggregation Potential
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Benzyl-containing compounds have shown potential in inhibiting this process. For instance, benzylpenicillin has been found to bind to Aβ and modulate its aggregation, thereby reducing its cytotoxicity. scienceopen.commanchester.ac.uk Similarly, benzylphenylpyrrolizinones, which share structural similarities with the target compound, have been designed to inhibit β-amyloid aggregation. nih.gov These findings suggest that the benzyl groups within the this compound structure could contribute to anti-amyloid aggregation activity, a crucial aspect of developing disease-modifying therapies for Alzheimer's.
Anticancer and Anti-Proliferative Activities
The pyrrolidine-2-one scaffold and its derivatives have also been explored for their potential in cancer therapy. Various studies have demonstrated the anti-proliferative activity of compounds containing this core structure against a range of cancer cell lines. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have shown significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cells. mdpi.com The anticancer effects of these compounds are often attributed to their ability to inhibit key cellular processes such as tubulin polymerization or to induce apoptosis. nih.govnih.gov Specifically, certain 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle and prevent tubulin polymerization. nih.gov
Table 3: Anticancer Activity of a Structurally Related 1-Benzyl-5-bromoindolin-2-one Derivative
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 2.93 - 7.17 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Inhibition of Specific Protein Kinases in Cancer Signaling Pathways
There is currently no specific information available in the scientific literature detailing the inhibitory activity of this compound against specific protein kinases involved in cancer signaling pathways. While the broader class of pyrrolidin-2-one derivatives has been investigated for anticancer properties, with some analogues showing activity against kinases such as VEGFRs and PDGFRs, data for this specific compound is not available. cancertreatmentjournal.com
Disruption of Protein-Protein Interactions (e.g., Menin Inhibitors)
Information regarding the ability of this compound to disrupt protein-protein interactions, specifically as a Menin inhibitor, is not available in the current body of scientific literature. Menin inhibitors are a class of drugs that interfere with the menin-KMT2A protein-protein interaction, showing promise in the treatment of certain types of acute myeloid leukemia (AML). youtube.comnih.govnih.gov These inhibitors work by blocking the interaction between menin and KMT2A fusion proteins, which leads to the downregulation of genes associated with leukemogenesis. youtube.com However, there is no evidence to suggest that this compound belongs to this class of inhibitors.
Antioxidant Properties and Role in Oxidative Stress
While various pyrrolidin-2-one derivatives have been synthesized and evaluated for their antioxidant potential, there is no specific data on the antioxidant properties of this compound. researchgate.netresearchgate.net The antioxidant capacity of chemical compounds is often assessed through assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity test. nih.govmdpi.com
Mechanism of Reactive Oxygen Species (ROS) Scavenging
Due to the lack of information on its antioxidant properties, the mechanism by which this compound may scavenge reactive oxygen species (ROS) has not been elucidated. The mechanisms of ROS scavenging can involve various chemical reactions, including hydrogen atom transfer or electron transfer, to neutralize these highly reactive molecules. nih.gov
Antifungal Activities and Inhibition of Ergosterol (B1671047) Biosynthesis
There is no available research to indicate that this compound possesses antifungal properties or that it acts by inhibiting ergosterol biosynthesis. The inhibition of the ergosterol biosynthesis pathway is a common mechanism of action for many antifungal drugs, as ergosterol is a vital component of fungal cell membranes. tums.ac.irmdpi.comnih.gov This pathway involves several key enzymes that can be targeted by antifungal agents. mdpi.com
Inhibition of Other Key Enzymes (e.g., N-Acylphosphatidylethanolamine Phospholipase D, Tumor Necrosis Factor-α Converting Enzyme)
There is no documented evidence of this compound inhibiting the activity of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) or Tumor Necrosis Factor-α Converting Enzyme (TACE). NAPE-PLD is an enzyme involved in the biosynthesis of endocannabinoids, and its inhibitors have been developed for research purposes. nih.govrsc.orgximbio.comresearchgate.netnih.gov TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α, and its inhibition is a therapeutic strategy for inflammatory conditions. nih.govnih.gov
Computational Studies in the Discovery and Optimization of 1 Benzyl 4 Benzylamino Pyrrolidin 2 One Analogs
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the binding affinity and mode of interaction between a ligand (the drug candidate) and its biological target, typically a protein or enzyme. For analogs of 1-Benzyl-4-(benzylamino)pyrrolidin-2-one, docking studies have been instrumental in identifying potential nootropic agents by evaluating their affinity for relevant neurological targets. researchgate.netresearchgate.net
Researchers have designed and synthesized novel series of 1-benzyl-pyrrolidin-2-one derivatives, modifying the core structure with various substituents to enhance lipophilicity and target engagement. researchgate.net These compounds were then docked against known nootropic targets, such as acetylcholine (B1216132) receptors, which are implicated in cognitive processes. researchgate.netresearchgate.net The primary goal of these simulations is to calculate a scoring function, which estimates the free energy of binding (ΔG). A lower, more negative score indicates a higher predicted binding affinity.
For instance, in a study of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones, molecular docking was used to predict their nootropic activity. The calculated scoring functions indicated that the tested molecules have a strong affinity for nootropic targets. researchgate.net The stability of these computationally predicted complexes is attributed to favorable geometric arrangements within the active sites of the receptors, involving hydrogen bonds, electrostatic interactions, and donor-acceptor interactions. researchgate.net Docking studies on different analogs revealed that specific substitutions on the benzyl (B1604629) ring could significantly influence binding. For example, modifying the "nebracetam scaffold" at the phenyl fragment with halogen substituents was found to be a promising strategy. researchgate.net
The results from these simulations often show a positive correlation with experimental pharmacological data, validating the use of molecular docking as a predictive tool in the early stages of drug development. mdpi.comconsensus.app
| Compound Series | Target | Software | Key Findings |
| 1-benzyl-4-(triazol-3-yl)pyrrolidin-2-ones | Nootropic Targets (e.g., Acetylcholine Receptors) | AutoDock 4.2 | High affinity for targets predicted, guided by negative scoring functions. Stability ensured by hydrogen bonds and electrostatic interactions. researchgate.netmdpi.com |
| 4-(aminomethyl)-1-benzylpyrrolidin-2-ones | Muscarinic Acetylcholine Receptor (mAChR) | Not Specified | Molecules formed stable complexes, acting as potential agonists and positive allosteric modulators. researchgate.net |
| 2-pyrrolidinone derivatives | Lipoxygenase (LOX) | Not Specified | Acidic moieties must be placed in a specific orientation in the active site for inhibitory activity. nih.gov |
Molecular Dynamics Simulations for Conformational Behavior and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This method is crucial for assessing the conformational behavior of the ligand and the stability of the ligand-target complex. nih.gov For pyrrolidin-2-one derivatives, MD simulations are employed to validate the binding poses predicted by docking and to understand how the complex behaves in a dynamic, solvated environment. researchgate.net
In a typical MD simulation study, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the trajectory of every atom over a set period, often nanoseconds. researchgate.netmdpi.com Key parameters are analyzed to determine stability:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot suggests that the complex has reached equilibrium and remains stable. researchgate.net
Root Mean Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues in the protein. It can highlight which parts of the protein interact most significantly with the ligand.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the target protein throughout the simulation is a strong indicator of a stable interaction.
For example, MD simulations performed on pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE) were carried out for 100 ns to confirm the stability of the docked poses. researchgate.net Such studies help to confirm that the ligand does not dissociate from the binding pocket and maintains its key interactions, thereby suggesting it could be a stable and effective inhibitor. researchgate.net By observing the conformational changes and energetic properties of the system, MD simulations provide a more accurate and reliable assessment of a compound's potential than docking alone. consensus.appnih.gov
Applications of Density Functional Theory (DFT) in Understanding Chemical Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for understanding the intrinsic chemical properties of a compound like this compound and its analogs. DFT calculations can determine various molecular properties, including optimized geometry, electronic charge distribution, and frontier molecular orbitals. mdpi.com
Key applications of DFT in this context include:
Geometry Optimization: DFT is used to find the most stable three-dimensional conformation of the molecule by minimizing its energy. This provides accurate bond lengths and angles. mdpi.com
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for understanding how the molecule will interact with biological targets and other molecules. mdpi.com
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer and intramolecular interactions, further explaining the stability of the molecular structure.
For example, DFT studies on benzyl-containing heterocyclic compounds have been used to calculate their geometrical properties, HOMO-LUMO energies, and charge distributions, which are then correlated with their biological activities. mdpi.comresearchgate.net
In Silico Prediction of Pharmacological Properties and Biological Activities
Before expensive synthesis and biological testing, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.
For analogs of this compound, computational tools are used to evaluate their "drug-likeness" based on established guidelines like Lipinski's Rule of Five and Veber's rules. These rules relate a compound's physicochemical properties to its potential for oral bioavailability.
| Rule | Property | Preferred Range for Oral Bioavailability |
| Lipinski's Rule | Molecular Weight (MW) | ≤ 500 g/mol |
| Log P (octanol-water partition coefficient) | ≤ 5 | |
| Hydrogen Bond Donors (HBD) | ≤ 5 | |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | |
| Veber's Rule | Polar Surface Area (PSA) | ≤ 140 Ų |
| Rotatable Bonds | ≤ 10 |
ADMET studies on novel pyrrolidin-2-one derivatives have predicted them to be CNS active with good to excellent oral absorption and no significant toxic liabilities, such as HERG blockade. researchgate.net
For a drug to be effective against a central nervous system disorder, it must be able to cross the highly selective blood-brain barrier (BBB). researchgate.net Predicting BBB permeability is therefore a critical step in the development of nootropic agents like this compound analogs. In silico models are widely used for this purpose, as they can quickly screen large numbers of compounds.
These predictive models are typically built using machine learning algorithms trained on datasets of compounds with experimentally determined BBB permeability, often expressed as the logarithmic ratio of the concentration of a compound in the brain to that in the blood (logBB). researchgate.net The models use various molecular descriptors to make predictions. Important descriptors for BBB permeation include:
Polar Surface Area (PSA): Molecules with a lower PSA (typically < 90 Ų) are more likely to cross the BBB.
Molecular Weight (MW): Smaller molecules (ideally ≤ 400 g/mol ) generally show better brain permeation. nih.gov
Lipophilicity (logP): An optimal range of lipophilicity is required; if a molecule is too hydrophilic or too lipophilic, it will not efficiently cross the BBB.
Hydrogen Bonding Potential: A lower number of hydrogen bond donors and acceptors is favorable for brain penetration. A simple rule of thumb suggests that the sum of nitrogen and oxygen atoms should be five or less. nih.gov
By calculating these properties for novel 1-benzyl-pyrrolidin-2-one analogs, researchers can prioritize the synthesis of compounds with a higher probability of reaching their intended targets in the brain.
Future Directions and Emerging Research Avenues for 1 Benzyl 4 Benzylamino Pyrrolidin 2 One
Exploration of Novel Therapeutic Applications Beyond Established Profiles
The pyrrolidin-2-one nucleus is a versatile scaffold found in a wide array of biologically active compounds, suggesting a broad range of potential therapeutic applications for its derivatives. researchgate.netnih.gov While the specific therapeutic profile of 1-benzyl-4-(benzylamino)pyrrolidin-2-one is yet to be established, the known activities of structurally related compounds provide a logical starting point for future investigations.
For instance, the closely related compound, nebracetam (B40111), which is 4-(aminomethyl)-1-benzylpyrrolidin-2-one, has been investigated for its nootropic effects, potentially improving learning and memory in patients with dementia. uran.ua This suggests that this compound could be evaluated for its potential in treating neurodegenerative diseases. ontosight.ai The pyrrolidine-2,5-dione ring, another related structure, is a core fragment in many compounds with anticonvulsant, antipsychotic, antidepressant, and anti-inflammatory activities. acs.org Consequently, future research could explore the potential of this compound in these therapeutic areas.
Moreover, derivatives of the pyrrolidin-2-one scaffold have been investigated for a variety of other biological activities, as summarized in the table below.
| Therapeutic Area | Potential Application of Pyrrolidin-2-one Derivatives |
| Oncology | Anticancer agents that inhibit proliferation and induce apoptosis. ontosight.ai |
| Infectious Diseases | Antiviral agents, including inhibitors of viral enzymes. ontosight.ai |
| Neurology | Neuroprotective agents for neurodegenerative diseases. ontosight.ai |
| Inflammation | Anti-inflammatory agents. ontosight.ai |
Future research endeavors will likely involve extensive screening of this compound in various biological assays to uncover its unique therapeutic potential.
Development of Multi-Target Directed Ligands Incorporating the this compound Scaffold
The paradigm in drug discovery is gradually shifting from the "one target, one molecule" approach to the development of multi-target directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. ebi.ac.uk This strategy is particularly relevant for complex multifactorial diseases. The pyrrolidin-2-one scaffold is an attractive framework for the design of MTDLs due to its chemical versatility and proven biological activity across different target classes. mdpi.com
The structure of this compound, featuring two benzyl (B1604629) groups and a secondary amine, offers multiple points for chemical modification. This allows for the incorporation of different pharmacophores to target a variety of receptors or enzymes. For example, by modifying the benzyl groups or the amino function, it may be possible to design ligands that interact with targets involved in neuroinflammation and protein aggregation, both of which are implicated in neurodegenerative diseases.
Table of Potential Multi-Target Strategies
| Target Combination | Therapeutic Rationale |
| Cholinesterases and Monoamine Oxidase | To address both cognitive decline and mood disturbances in Alzheimer's disease. |
| Histone Deacetylases and Kinases | For synergistic anticancer effects by targeting both epigenetic and signaling pathways. |
| Cyclooxygenase and Lipoxygenase | To achieve broader anti-inflammatory and analgesic effects. |
The development of MTDLs based on the this compound scaffold will require a deep understanding of the structure-activity relationships for each biological target.
Advanced Synthetic Strategies for Complex and Highly Functionalized Analogues
The synthesis of complex and highly functionalized analogues of this compound is crucial for exploring its full therapeutic potential. While the synthesis of the parent compound can be envisioned through established methods, the creation of diverse libraries of analogues will necessitate the development of advanced and efficient synthetic strategies. nih.gov
Recent advances in synthetic organic chemistry offer a plethora of tools for the functionalization of the pyrrolidin-2-one core. unipa.it For instance, catalytic C-H activation could allow for the direct introduction of various substituents onto the benzyl rings, providing a rapid route to a wide range of derivatives. Furthermore, multicomponent reactions could be employed to assemble the pyrrolidin-2-one ring with multiple points of diversity in a single step.
Alternative synthetic approaches for related pyrrolidin-2-one derivatives are summarized below.
| Synthetic Strategy | Description |
| Domino Reactions | Cascade reactions that form multiple bonds in a single operation, increasing synthetic efficiency. |
| Flow Chemistry | Continuous manufacturing processes that can offer better control over reaction parameters and facilitate scale-up. |
| Photoredox Catalysis | Utilizes visible light to enable novel and mild chemical transformations. |
These advanced synthetic methods will be instrumental in generating a diverse chemical space around the this compound scaffold for biological screening.
Further Elucidation of Detailed Mechanistic Pathways at the Molecular Level
A fundamental aspect of future research will be to unravel the detailed molecular mechanisms through which this compound and its analogues exert their biological effects. This will involve a combination of in vitro and in silico techniques to identify and characterize the specific molecular targets and signaling pathways involved.
Given the structural similarities to nootropic agents like nebracetam, initial studies may focus on its effects on cholinergic neurotransmission. uran.ua Techniques such as radioligand binding assays and functional assays on cells expressing specific neurotransmitter receptors can be employed to determine its binding affinity and functional activity.
Molecular modeling and computational chemistry will play a pivotal role in understanding the interactions of this compound at the atomic level. nih.gov Docking studies can predict the binding modes of the compound to various protein targets, while molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes induced in the protein.
Table of Potential Mechanistic Studies
| Technique | Objective |
| High-Throughput Screening | To identify initial biological targets from large compound libraries. |
| X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target protein. |
| Transcriptomics and Proteomics | To analyze changes in gene and protein expression in response to compound treatment. |
| In Vivo Animal Models | To validate the therapeutic efficacy and elucidate the mechanism of action in a physiological context. |
A thorough understanding of the molecular mechanisms will be essential for the rational design of more potent and selective analogues of this compound.
Q & A
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities to targets like GABA-A receptors or enzymes. Pharmacophore modeling prioritizes derivatives with hydrogen-bond donors/acceptors. In -benzyl-4-triazole derivatives showed ΔG values of −8.2 to −9.5 kcal/mol for nootropic targets (PDB: 5UOW) . ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor blood-brain barrier penetration. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life and brain distribution (e.g., LC-MS/MS in rodent models).
- Prodrug Design : Introduce lipophilic groups (e.g., esters) to enhance bioavailability.
- Species-Specific Assays : Compare human vs. rodent enzyme activity. For example, anticonvulsant analogues in showed higher potency in MES (mice) than in vitro assays due to metabolic activation .
Q. What strategies optimize selectivity for biological targets (e.g., GABA-A vs. other receptors)?
- Methodological Answer :
- Structural Modifications : Replace benzyl groups with halogenated aryl rings (e.g., 4-fluorophenyl) to enhance hydrophobic interactions. highlights fluorine’s role in improving binding affinity (Ki = 15 nM vs. 30 nM for chlorine) .
- Fragment-Based Screening : Identify core pharmacophores (e.g., pyrrolidinone ring) using X-ray crystallography of target-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
